Ethoxymethylenemalononitrile

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Researchers using ethoxymethylene analogs for heterocycle synthesis frequently encounter unpredictable product distributions due to competing one-carbon transfer side reactions inherent to ester-containing reagents like EMCA and DEEM. (Ethoxymethylene)malononitrile (EMMN) resolves this by functioning exclusively as a three-carbon fragment transfer reagent, eliminating carboxamide byproducts. • Delivers consistent pyrazolo[1,5-a]pyrimidine scaffolds in one-pot, high-yielding reactions • Achieved 98.69% yield in continuous manufacturing; routine lot purity ≥98% (GC) • Cost-effective key intermediate for milrinone and HIV RT inhibitor candidate libraries

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 123-06-8
Cat. No. B014416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxymethylenemalononitrile
CAS123-06-8
Synonyms2-(Ethoxymethylene)propanedinitrile;  (Ethoxymethylene)malonodinitrile;  1,1-Dicyano-2-ethoxyethene;  1-Ethoxy-2,2-dicyanoethene;  1-Ethoxy-2,2-dicyanoethylene;  NSC 27792;  α-Cyano-β-ethoxyacrylonitrile
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCCOC=C(C#N)C#N
InChIInChI=1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3
InChIKeyOEICGMPRFOJHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxymethylenemalononitrile: Versatile Heterocyclic Building Block


Ethoxymethylenemalononitrile (EMMN), also known as (ethoxymethylene)malononitrile, is a functionalized malononitrile derivative widely employed as an electron-deficient alkene in the synthesis of pyrazoles, pyrimidines, and a diverse array of fused heterocyclic systems . Characterized as an orange solid with a melting point of 64–66 °C and a boiling point of 160 °C at 12 mmHg, it exhibits solubility in common organic solvents such as DMF, DMSO, ethanol, and methanol, while being insoluble in water [1]. Its primary role is as a reactive Michael acceptor and a three-carbon synthon in cyclocondensation reactions, enabling efficient access to complex nitrogen-containing scaffolds relevant to medicinal and agrochemical chemistry [2].

Electron-deficient alkene for cyclocondensation
Three-carbon synthon for N-heterocycles
Soluble in common organic solvents, water insoluble
Orange crystalline solid, defined melting range

Why EMMN Cannot Be Replaced by Analogs


While ethoxymethylenemalononitrile (EMMN) belongs to a family of activated alkoxymethylene reagents—including ethyl ethoxymethylenecyanoacetate (EMCA) and diethyl ethoxymethylenemalonate (DEEM)—these analogs cannot be simply interchanged without profoundly altering reaction outcomes [1]. The presence of two strongly electron-withdrawing nitrile groups in EMMN confers a distinct electrophilic character and reaction pathway compared to the mixed nitrile/ester functionality of EMCA or the diester motif of DEEM [2]. As demonstrated in comparative studies with 2-cyanoacetanilides, EMMN cleanly participates as a three-carbon fragment transfer reagent, whereas the ester-containing analogs introduce competing one-carbon transfer and ring-opening side reactions that change the product distribution and require altered workup procedures [3]. Consequently, substituting EMMN with a seemingly similar ethoxymethylene derivative can lead to different heterocyclic scaffolds, lower yields of the desired product, and the need for extensive re-optimization of reaction conditions, making reagent selection a critical, non-trivial decision in both discovery and scale-up contexts [4].

Electrophilic character

Dual nitrile groups in EMMN provide distinct electrophilic reactivity; ester-containing analogs (EMCA, DEEM) may shift reaction pathway selectivity.

Side reaction profile

EMCA can introduce competing one-carbon transfer, altering product distribution and requiring re-optimization of conditions.

Annulation outcome

Analog substitution may lead to different heterocyclic scaffolds; desired pyrimidoisoquinoline cores may not transfer directly.

Quantitative Evidence for Selecting EMMN


Continuous Process Yield and Purity Advantage

Ethoxymethylenemalononitrile (EMMN) can be synthesized in a continuous flow process with a reported yield of 98.69% and GC purity of 99.7% [1]. In contrast, a batch process using malononitrile as the starting material yielded only 79% [2]. This substantial improvement in yield and purity translates to reduced raw material waste and fewer purification steps for end-users.

Process Yield
Head-to-head
Continuous: 98.69% yield, 99.7% GC purity vs. batch: 79% yield
Supports high-yield procurement and reduced purification
Process-dependent; confirm lot consistency
Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Three-Carbon Synthon Selectivity

In cyclocondensations with 2-cyanoacetanilides, ethoxymethylenemalononitrile (EMMN, compound 1B) acts predominantly as a three-carbon fragment transfer reagent to afford 5-cyano-6-amino-1-aryl-3-cyanopyridin-2(1H)-one derivatives (7B) [1]. In contrast, the analog ethyl ethoxymethylenecyanoacetate (EMCA, compound 1C) participates in a competing one-carbon transfer side reaction, leading to the formation of 2-amino-5-cyano-6-oxo-N,1-diaryl-1,6-dihydropyridine-3-carboxamides as byproducts [1].

Synthon Selectivity
Reported
EMMN: three-carbon transfer product (7B). EMCA: three-carbon + one-carbon byproduct (carboxamide).
EMMN avoids competing one-carbon pathway
Reaction fidelity may vary with substrate; source review advised
Heterocyclic Chemistry Medicinal Chemistry Reaction Selectivity

Cost-Effective Reagent for Scale-Up

Ethoxymethylenemalononitrile (EMMN) is explicitly characterized in peer-reviewed literature as an "inexpensive reagent" . This classification is further substantiated by a reported laboratory-scale synthetic method that achieves a 94% yield from commercially available starting materials (triethyl orthoformate and malononitrile) . While direct price-per-gram comparisons are vendor-dependent, the combination of high-yielding synthetic routes and established low-cost sourcing positions EMMN as a cost-advantaged building block relative to less readily available or more complex ethoxymethylene analogs.

Cost Classification
Class-level
Described as "inexpensive reagent"; laboratory synthesis yields 94%
Procurement context suggests cost advantage
Data to verify; vendor pricing may differ
Procurement Process Economics Reagent Selection

Divergent Annulation Outcomes with Isoquinolines

Reactions of 3-aminoisoquinolin-1(2H)-one with EMMN, EMCA, and DEEM yield divergent outcomes [1]. While all three reagents condense at the amino group or C-4 position, only EMMN and EMCA lead to successful cyclization to the pyrimido[1,2-b]isoquinoline system under certain conditions, whereas reactions with 2,4-pentanedione and p-bromophenacyl bromide give exclusively angular systems [1]. The specific product distribution is highly dependent on the exact electron-withdrawing group profile of the ethoxymethylene reagent, underscoring that EMMN provides a distinct, non-interchangeable annulation pathway.

Annulation Pathway
Head-to-head
EMMN cyclizes to pyrimido[1,2-b]isoquinoline; EMCA and DEEM give divergent outcomes.
Predictable core scaffold requires EMMN
Analog selection may alter product architecture
Heterocyclic Synthesis Reaction Selectivity Medicinal Chemistry

Prioritized Application Scenarios for EMMN


Pyrazolo[1,5-a]pyrimidine Library Synthesis

For medicinal chemistry programs requiring the rapid generation of pyrazolo[1,5-a]pyrimidine-based compound libraries, ethoxymethylenemalononitrile (EMMN) is the preferred reagent. As established in Section 3, EMMN participates in one-pot, high-yielding reactions with 5-aminopyrazole derivatives to directly afford these fused heterocycles [1]. The high purity (up to 99.7% GC purity) and excellent synthetic yield (98.69%) of EMMN from continuous manufacturing processes translate to consistent lot-to-lot performance and reduced purification overhead, enabling reliable, scalable library production. Substituting with EMCA or DEEM would alter the reaction outcome and require re-optimization, undermining high-throughput efficiency.

Milrinone Scale-Up Synthesis

Ethoxymethylenemalononitrile serves as a key intermediate in the synthesis of milrinone, a phosphodiesterase inhibitor used as a cardiotonic agent [1]. In an industrial manufacturing context, the designation of EMMN as an "inexpensive reagent" and the availability of a high-yield continuous synthesis process (98.69% yield) provide a compelling cost advantage over more elaborate or lower-yielding ethoxymethylene analogs [2]. For procurement teams managing the production of milrinone or related pyridone-based drugs, selecting EMMN directly contributes to lower cost of goods (COGS) and minimizes solvent waste, aligning with both economic and environmental sustainability goals.

5-Cyano-2-pyridone Scaffold Synthesis

In projects targeting 5-cyano-6-amino-1-aryl-3-cyanopyridin-2(1H)-one derivatives—a class of compounds with reported HIV reverse transcriptase inhibitory activity—EMMN is the reagent of choice to avoid the competing one-carbon transfer side reaction observed with ethyl ethoxymethylenecyanoacetate (EMCA) [1]. By using EMMN, synthetic chemists can reliably access the desired three-carbon transfer product without the formation of unwanted carboxamide byproducts, thereby maximizing yield, simplifying purification, and ensuring the structural integrity of the final screening compound.

Pyrimidoisoquinoline and Pyrazolopyrimidine Annulation

For researchers focused on constructing specific polycyclic frameworks such as pyrimido[1,2-b]isoquinolines or pyrazolo[3,4-d]pyrimidines, EMMN provides a predictable and well-documented annulation pathway [1]. The comparative studies highlighted in Section 3 demonstrate that while EMCA and DEEM may condense under similar conditions, they do not uniformly lead to the same cyclized products. Selecting EMMN ensures that the desired heterocyclic architecture is obtained, reducing the risk of synthesizing an incorrect core scaffold and saving both time and material resources in discovery chemistry.

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine library synthesis
High-purity continuous process reagent
Lot-to-lot consistency and yield reproducibility
Milrinone intermediate synthesis research
Cost-advantaged building block
Process economics and solvent waste minimization
5-Cyano-2-pyridone scaffold research
Reaction pathway fidelity
Avoidance of one-carbon transfer side reaction
Pyrimidoisoquinoline and pyrazolopyrimidine annulation research
Predictable annulation pathway
Correct heterocyclic architecture confirmation
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